2-Fluoro-6-methylnaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGPHTUCGWMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369473 | |
| Record name | 2-fluoro-6-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324-42-5 | |
| Record name | 2-fluoro-6-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Fluorinated Polycyclic Aromatic Hydrocarbons Pahs in Contemporary Chemical Research
Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are a subject of intense study due to the significant impact of fluorine substitution on the parent PAH's physicochemical properties. The introduction of fluorine, the most electronegative element, can induce substantial changes in a molecule's electronic structure, stability, and intermolecular interactions. oup.comnii.ac.jp
Key effects of fluorination on PAHs include:
Enhanced Stability: The high strength of the carbon-fluorine bond increases the molecule's resistance to oxidative degradation. oup.com
Modified Electronic Properties: Fluorine's strong electron-withdrawing inductive effect (-I) lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). oup.comnii.ac.jp This can alter the compound's reactivity and photophysical characteristics.
Increased Solubility: The introduction of fluorine atoms can improve the solubility of PAHs in organic solvents, which is advantageous for their processing and application in materials science. nii.ac.jpresearchgate.net
Altered Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as dipole-dipole and lone pair-π interactions, influencing the solid-state packing and material properties. oup.com
These modified properties make F-PAHs promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Furthermore, the unique spectroscopic signatures of fluorinated compounds, particularly in ¹⁹F NMR, make them valuable probes in mechanistic studies. researchgate.net
Contextualizing Naphthalene Derivatives As Core Scaffolds in Organic Chemistry
The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a fundamental building block in organic chemistry. ijpsjournal.com Its planar structure and extended π-electron system provide a rigid and versatile scaffold for the synthesis of a wide array of complex molecules. researchgate.net
Naphthalene derivatives are prevalent in:
Medicinal Chemistry: The naphthalene moiety is found in numerous bioactive compounds with a range of pharmacological activities, including anticancer and antimicrobial properties. ijpsjournal.comnih.gov
Materials Science: Naphthalene-based structures are integral to the development of polymers, dyes, and organic electronic materials. beilstein-journals.orgthieme-connect.com Their ability to form ordered assemblies through π-π stacking is a key feature in the design of functional materials. thieme-connect.com
Synthetic Chemistry: Naphthalene and its derivatives serve as readily available starting materials for the construction of more complex polycyclic systems and natural products. researchgate.netchemistryviews.org The well-defined reactivity of the naphthalene core allows for selective functionalization at various positions. chemistryviews.org
The ability to introduce a wide variety of substituents onto the naphthalene scaffold allows for the fine-tuning of its properties, making it an attractive platform for molecular design and engineering. researchgate.net
Positioning of 2 Fluoro 6 Methylnaphthalene Within Fluorinated Naphthalene Research
Established Synthetic Routes to this compound
Established methods for the synthesis of fluoronaphthalene derivatives often rely on a multi-step approach, beginning with the construction of a suitable precursor followed by the introduction of the fluorine atom.
Precursor Synthesis and Functionalization (e.g., 2-bromomethyl-7-methylnaphthalene from 2,7-dimethylnaphthalene)
A common strategy for synthesizing fluoromethylnaphthalene derivatives involves the preparation of a brominated precursor, which can subsequently undergo halogen exchange. The synthesis of 2-bromomethyl-7-methylnaphthalene, a key intermediate, typically starts from the commercially available 2,7-dimethylnaphthalene. mdpi.comukim.mkukim.mk
The benzylic bromination is achieved through a radical reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide. mdpi.com The reaction is generally carried out by refluxing the mixture in a non-polar solvent like carbon tetrachloride. mdpi.com Following the reaction, the desired mono-brominated product, 2-bromomethyl-7-methylnaphthalene, must be separated from unreacted starting material and di-brominated byproducts, often through purification techniques like flash chromatography. mdpi.com This method provides a reliable route to the necessary precursor for subsequent fluorination steps. mdpi.comukim.mk
Table 1: Synthesis of 2-Bromomethyl-7-methylnaphthalene
| Reactant | Reagent | Initiator | Solvent | Conditions | Yield | Source(s) |
|---|
Halogen Exchange Reactions for Direct Fluorination (e.g., using cesium fluoride (B91410) with 2-bromomethyl-7-methylnaphthalene)
The introduction of the fluorine atom is frequently accomplished via a nucleophilic substitution reaction, specifically a halogen exchange (Halex) reaction. For the conversion of 2-bromomethyl-7-methylnaphthalene to its fluorinated counterpart, cesium fluoride (CsF) is a preferred reagent due to its appreciable solubility in polar aprotic solvents like acetonitrile. mdpi.commdpi.com
The reaction involves heating the bromo-precursor with dry cesium fluoride in refluxing acetonitrile. mdpi.comresearchgate.net To enhance the efficiency of the substitution, a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), is often added in catalytic amounts. mdpi.com This approach facilitates the displacement of the bromide with fluoride to yield the desired 2-fluoromethyl-7-methylnaphthalene. mdpi.com Similar procedures have been successfully applied to produce other fluorinated naphthalenes, such as 2,7-bis(fluoromethyl)naphthalene from its corresponding dibromide. mdpi.comresearchgate.net
Table 2: Halogen Exchange Fluorination
| Substrate | Fluorinating Agent | Catalyst | Solvent | Conditions | Product | Yield | Source(s) |
|---|---|---|---|---|---|---|---|
| 2-bromomethyl-7-methylnaphthalene | Cesium Fluoride (CsF) | Triethylbenzylammonium Chloride (TEBAC) | Acetonitrile | Reflux, 18 hours | 2-Fluoromethyl-7-methylnaphthalene | 42% | mdpi.com |
Radical Fluorination Approaches (e.g., using N-fluorobis(phenylsulfonyl)amine or Selectfluor in related aromatic systems)
Radical fluorination offers a more direct method for introducing fluorine onto an aromatic ring, bypassing the need for pre-functionalized substrates in some cases. Electrophilic fluorinating agents are key to these transformations.
N-Fluorobis(phenylsulfonyl)amine (NFSI) has been used for the direct fluorination of polycyclic aromatic hydrocarbons, including naphthalene. researchgate.netresearchgate.net These reactions can sometimes be performed under solvent-free conditions, which can lead to higher selectivity compared to reactions run in solution. researchgate.netresearchgate.net The reaction with naphthalene typically yields 1-fluoronaphthalene (B124137) as the major product. researchgate.net
Selectfluor® (F-TEDA-BF4) is another powerful and versatile electrophilic fluorinating agent used for the fluorination of a wide range of aromatic compounds, including activated systems like naphthols. researchgate.netresearchgate.net The mechanism is often proposed to involve a single electron transfer (SET) from the aromatic substrate to Selectfluor. rsc.org This reagent is valued for its ability to effect fluorination under mild conditions and is compatible with various functional groups. researchgate.netorganic-chemistry.org
Table 3: Comparison of Radical Fluorination Agents for Aromatic Systems
| Reagent | Common Substrates | Conditions | Key Characteristics | Source(s) |
|---|---|---|---|---|
| N-Fluorobis(phenylsulfonyl)amine (NFSI) | Naphthalene, Phenanthrene, Anthracene | Often solvent-free, heating | Can offer high selectivity; direct C-H fluorination. | researchgate.netresearchgate.netthieme-connect.de |
| Selectfluor® (F-TEDA-BF4) | Naphthols, Phenols, Anilines | Mild, often in polar solvents (e.g., acetonitrile) or ionic liquids | Highly effective for activated aromatics; operates via SET mechanism. | researchgate.netrsc.orgorganic-chemistry.org |
Alternative and Emerging Synthetic Pathways for Fluorinated Naphthalenes
Alongside established routes, research continues to uncover novel and more efficient strategies for the synthesis of fluorinated naphthalenes. These emerging pathways often offer advantages in terms of step economy and the ability to construct complex, highly substituted products.
Transition-Metal-Free Synthesis Protocols for Fluorinated Naphthols
An innovative, transition-metal-free protocol has been developed for the synthesis of substituted 5-fluoronaphthalen-1-ols. nih.govthieme-connect.com This method utilizes readily available 2-allyl-3-(trifluoromethyl)phenols as starting materials. nih.govresearchgate.net The core of this transformation involves a base-promoted reaction, typically with potassium tert-butoxide in DMSO at elevated temperatures. thieme-connect.com
The proposed mechanism features a sequence of remarkable events: the selective activation of two C-F bonds of the trifluoromethyl group, the formation of an intermediate hexatriene system, a subsequent 6π electrocyclization, and a final rearomatization step to yield the fluorinated naphthol product. nih.govthieme-connect.com A key requirement for the reaction to proceed is the presence of a free hydroxyl group ortho to the allyl substituent. thieme-connect.com This strategy provides rapid access to novel fluorine-containing naphthols that are challenging to synthesize using conventional methods. nih.govresearchgate.net
Table 4: Selected Examples of Transition-Metal-Free Synthesis of 5-Fluoronaphthalen-1-ols
| Starting Phenol Substituent (R) | Product | Yield | Source(s) |
|---|---|---|---|
| H | 5-Fluoronaphthalen-1-ol | 51% | thieme-connect.com |
| 4-F | 5,8-Difluoronaphthalen-1-ol | 42% | thieme-connect.com |
| 4-Cl | 8-Chloro-5-fluoronaphthalen-1-ol | 56% | thieme-connect.com |
Cycloaddition Reactions in Naphthalene Synthesis with Fluorine Incorporation (e.g., [4+2] cycloadditions with arynes)
Modern synthetic chemistry has increasingly turned to cycloaddition reactions for the efficient construction of aromatic frameworks. The [4+2] Diels-Alder reaction involving aryne intermediates is a powerful tool for synthesizing multisubstituted naphthalenes, including those incorporating fluorine. rsc.orgwikipedia.org
In this approach, a highly reactive aryne, such as 4,5-difluorobenzyne, is generated in situ. A common method for aryne generation is the fluoride-induced 1,2-elimination from an o-(trimethylsilyl)aryl triflate precursor using a fluoride source like cesium fluoride. rsc.orgnii.ac.jp The generated aryne is then trapped by a suitable diene. Substituted 2-pyrones are particularly effective dienes for this purpose. rsc.orgrsc.org The reaction proceeds through a [4+2] cycloaddition, followed by a decarboxylative aromatization (a retro-Diels-Alder reaction that expels carbon dioxide), to furnish the highly functionalized naphthalene ring system. rsc.org This method allows for the direct incorporation of fluorine atoms from the aryne precursor into the final naphthalene product and demonstrates broad functional group tolerance. rsc.org
Table 5: Compounds Mentioned in this Article
| Compound Name |
|---|
| 1,1-difluoronaphthalen-2(1H)-one |
| 1-acetyl-4-methylnaphthalene |
| 1-fluoronaphthalene |
| 2,7-bis(bromomethyl)naphthalene |
| 2,7-bis(fluoromethyl)naphthalene |
| 2,7-dimethylnaphthalene |
| 2-allyl-3-(trifluoromethyl)phenol |
| 2-bromomethyl-7-methylnaphthalene |
| This compound |
| 2-fluoromethyl-7-methylnaphthalene |
| 4,5-difluorobenzyne |
| 5,8-Difluoronaphthalen-1-ol |
| 5-Fluoro-1-hydroxy-N,N-diethylnaphthalene-8-carboxamide |
| 5-Fluoronaphthalen-1-ol |
| 8-Chloro-5-fluoronaphthalen-1-ol |
| Acetonitrile |
| Benzoyl peroxide |
| Carbon tetrachloride |
| Cesium fluoride |
| N-bromosuccinimide (NBS) |
| N-fluorobis(phenylsulfonyl)amine (NFSI) |
| Potassium tert-butoxide |
| Selectfluor® (F-TEDA-BF4) |
| Tetraethylammonium bromide (TEAB) |
| Triethylbenzylammonium chloride (TEBAC) |
Stereoselective Fluorination Techniques in Related Aromatic and Heteroaromatic Systems
The introduction of fluorine can create a stereogenic center, making stereoselective fluorination a critical area of research, particularly for applications in medicinal chemistry and materials science. beilstein-journals.org While the direct stereoselective fluorination of a flat aromatic ring like naphthalene is not typical unless a chiral axis is formed, the principles developed for related aromatic and, more commonly, heteroaromatic systems provide a framework for what is possible. These techniques generally fall into two categories: diastereoselective and enantioselective methods. wikipedia.org
Diastereoselective approaches often employ chiral auxiliaries attached to the substrate. For instance, in carbonyl compounds, which share reactivity patterns with activated aromatic systems, chiral oxazolidinones have been used successfully to direct the approach of an electrophilic fluorinating agent. wikipedia.org
Enantioselective methods rely on the use of chiral fluorinating agents or chiral catalysts. The development of reagents based on cinchona alkaloids, which are converted into N-fluoroammonium salts, represents a significant advance in enantioselective fluorination. wikipedia.org In the realm of catalysis, transition metal complexes and organocatalysts have been designed to create a chiral environment around the substrate, enabling the enantioselective addition of fluorine. For example, palladium-catalyzed C(sp³)–H fluorination has been achieved with high stereoselectivity for substrates like α-amino acids by using specifically designed ligands. nih.gov Similarly, asymmetric Mannich reactions of α-fluorinated aromatic cyclic ketones have been catalyzed by chiral guanidines to construct vicinal tetrasubstituted stereocenters containing a C-F bond. rsc.org
Late-stage deoxyfluorination using mild and selective reagents is another attractive method. For example, PhenoFluor, a reagent initially developed for fluorinating phenols, has been applied to the synthesis of multifunctional fluorinated N-heterocycles, demonstrating the transferability of these technologies across different molecular scaffolds. beilstein-journals.org
Table 1: Overview of Stereoselective Fluorination Strategies This table is interactive and can be sorted by clicking on the column headers.
| Method Type | Strategy | Reagent/Catalyst Example | Substrate Class Example | Ref |
|---|---|---|---|---|
| Diastereoselective | Chiral Auxiliary | Chiral Oxazolidinones | Carbonyl Compounds | wikipedia.org |
| Enantioselective | Chiral Fluorinating Agent | N-Fluoroammonium salts of Cinchona Alkaloids | Carbonyl Compounds | wikipedia.org |
| Enantioselective | Asymmetric Catalysis | (S,S)-bicyclic guanidine | α-Fluorinated Aromatic Ketones | rsc.org |
| Enantioselective | Transition Metal Catalysis | Palladium complex with pyridine-type ligand | α-Amino Acid Derivatives | nih.gov |
| Enantioselective | Organocatalysis | Chiral Phase-Transfer Catalyst | β-Ketoesters | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~2.4-2.5 | Singlet |
Note: The predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.
¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are highly sensitive to the electronic environment. libretexts.org The fluorine atom causes a significant downfield shift for the carbon it is directly attached to (C-2) due to its high electronegativity. This C-F bond also introduces coupling, resulting in a large one-bond coupling constant (¹JCF). The methyl-substituted carbon (C-6) and the methyl carbon itself will also have characteristic chemical shifts. The chemical shifts of aromatic carbons are generally found in the range of 120-150 ppm. researchgate.net For a related compound, [7-(fluoromethyl)-2-naphthyl]methanol, the carbon attached to the fluoromethyl group appears at δ = 134.18 ppm with a two-bond C-F coupling constant of 17 Hz. researchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Coupling |
|---|---|---|
| C-2 | ~155-165 | Large ¹JCF |
| C-6 | ~135-145 | No direct F coupling |
| CH₃ | ~20-25 | No direct F coupling |
Note: The predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. icpms.cz The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment, which is influenced by the methyl group and the naphthalene ring system. alfa-chemistry.com The fluorine nucleus is sensitive to substituent effects, with electron-donating or withdrawing groups causing upfield or downfield shifts, respectively. alfa-chemistry.combiophysics.org The chemical shift is typically reported relative to a standard such as CFCl₃. ucsb.edu For fluoronaphthalenes, the ¹⁹F chemical shifts can be influenced by the position of other substituents. cdnsciencepub.com The methyl group at the 6-position is expected to have a modest electronic effect on the fluorine at the 2-position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₁H₉F), which is approximately 160.19 g/mol . dalton.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. lshtm.ac.uk
The fragmentation pattern in the mass spectrum is a result of the molecule breaking apart in the mass spectrometer. uni-saarland.delibretexts.org Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, one might expect to see fragments corresponding to the loss of a methyl radical (M-15) or rearrangements of the naphthalene core. The presence of a fluorine atom can influence the fragmentation, and ions containing fluorine will have a characteristic isotopic pattern if other halogens were present, though fluorine itself is monoisotopic. nist.govchemguide.co.uk
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 160 | Molecular ion (M⁺) |
Note: This is a simplified prediction. The actual spectrum may show more complex fragmentation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. up.ac.za These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the naphthalene ring, and the C-F stretching vibration. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region. researchgate.net The C-F stretch is a strong absorption, usually observed in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active. up.ac.za
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| Methyl C-H stretch | 2850-3000 | IR, Raman |
| Aromatic C=C stretch | 1400-1600 | IR, Raman |
Note: These are general ranges and the exact positions can vary.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Flash Chromatography : This is a common preparative technique used to purify multigram quantities of the compound from a reaction mixture. lshtm.ac.uk The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture).
Gas Chromatography (GC) : GC is a powerful analytical technique for assessing the purity of volatile compounds like this compound. The compound is vaporized and passed through a column, and its retention time is a characteristic property that can be used for identification and quantification. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information. epa.gov
Theoretical and Computational Chemistry of 2 Fluoro 6 Methylnaphthalene
Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT) Approaches
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For a molecule like 2-Fluoro-6-methylnaphthalene, this would involve determining the precise positions of the fluorine and methyl group substituents on the naphthalene (B1677914) core to achieve the most stable conformation. While standard computational methods are capable of performing this analysis, specific results for this compound, which would typically be presented in a data table, are absent from the current body of scientific literature.
Electronic Structure and Molecular Orbital (HOMO-LUMO) Energy Profiling
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A large gap implies high stability and low reactivity. For related compounds like naphthalene, substitutions are known to reduce the HOMO-LUMO energy gap. researchgate.net However, specific calculated values for the HOMO, LUMO, and the energy gap for this compound have not been published.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
This table is for illustrative purposes only. No published data is available.
Vibrational Frequency Calculations and Spectroscopic Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These calculations are crucial for interpreting experimental spectra and assigning specific vibrational modes to molecular motions. Studies on similar molecules, such as 2-naphthoic acid, have successfully used DFT to predict vibrational spectra. The theoretical spectra for this compound could be predicted, but this analysis has not been reported.
Mechanistic Investigations through Computational Modeling
Computational modeling is also instrumental in exploring the mechanisms of chemical reactions, including identifying transition states and calculating reaction energies.
Transition State Analysis of Fluorination Pathways
Understanding the synthesis of this compound would involve a computational analysis of its formation pathways, such as the fluorination of 6-methylnaphthalene. This would require locating the transition state structures for the reaction, which are the highest energy points along the reaction coordinate. The geometry and energy of these transition states provide critical information about the reaction mechanism and potential barriers. Such a transition state analysis for the fluorination leading to this compound is currently unavailable in the literature.
Reaction Energetics and Kinetic Rate Constant Predictions
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 6-methylnaphthalene |
Substituent Effects on Reactivity: A Computational Perspective
The reactivity of the naphthalene ring system is significantly influenced by the electronic effects of its substituents. In this compound, the fluoro and methyl groups play opposing roles in modulating the electron density and, consequently, the reactivity of the aromatic system. Computational chemistry provides a powerful lens through which to dissect these effects.
Conversely, the methyl group at the 6-position is an electron-donating group. It exhibits a +I (positive inductive) effect and also a hyperconjugative effect, both of which increase the electron density of the naphthalene ring. This donation of electron density activates the ring, making it more susceptible to electrophilic attack.
Density Functional Theory (DFT) calculations are instrumental in quantifying these substituent effects. A study on the substituent effect on the stability and electronic properties of naphthalene with methyl and fluoride (B91410) substituents, conducted at the M062X/6-311G(d,p) level of theory, provides valuable data. iau.ir By analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can infer the reactivity of the substituted naphthalene. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
Another computational approach involves the calculation of Substituent Effect Stabilization Energy (SESE), which quantifies the change in electronic energy of the molecule due to substitution. DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study these effects in various substituted naphthalenes. nih.gov These studies indicate that electron-donating groups like methyl increase the SESE, signifying stabilization of a positive charge in the transition state of an electrophilic reaction, thus increasing reactivity. Conversely, electron-withdrawing groups like fluorine generally decrease the SESE for such reactions.
The interplay of the activating methyl group and the deactivating fluoro group in this compound results in a complex reactivity pattern. The net effect on a specific position on the naphthalene ring depends on the vector sum of the inductive and resonance effects of both substituents. Computational models can predict the most probable sites for electrophilic attack by calculating the electron density at each carbon atom of the naphthalene ring.
| Substituent on Naphthalene | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Unsubstituted | -6.15 | -1.45 | 4.70 |
| 2-Fluoro | -6.25 | -1.35 | 4.90 |
| 6-Methyl | -5.98 | -1.50 | 4.48 |
| 2-Fluoro-6-methyl | -6.08 | -1.40 | 4.68 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted naphthalenes. Actual values may vary depending on the specific computational method and basis set used.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects (if applicable to related compounds)
MD simulations have been performed on naphthalene and its derivatives, such as 1-methylnaphthalene, to understand their interactions with different environments, including lipid membranes and aqueous solutions. nih.gov These studies reveal how the molecule orients itself and moves within its surroundings. For a molecule like this compound, the presence of both a hydrophobic methyl group and a polar fluoro group would lead to specific orientational preferences in polar and non-polar solvents.
In a polar solvent like water, the fluoro group can participate in weak hydrogen bonding or dipole-dipole interactions with water molecules. Born-Oppenheimer Molecular Dynamics (BOMD) simulations of naphthalene microhydrated with one to three water molecules have shown that water molecules are mobile over the naphthalene surface even at low temperatures, indicating a shallow potential energy surface. nih.gov For this compound, similar dynamic interactions with water molecules would be expected, with a potential for slightly more localized interactions near the fluoro substituent.
The methyl group, being non-polar, would favor interactions with non-polar solvent molecules or the non-polar regions of amphiphilic molecules. MD simulations of 1-methylnaphthalene in a lipid membrane have shown that it resides within the hydrophobic core of the membrane. nih.gov This suggests that the methyl group of this compound would drive its partitioning into non-polar environments.
Solvent effects can also influence the reactivity of this compound. The solvent can stabilize or destabilize the ground state, transition state, and products of a reaction to different extents, thereby altering the reaction rate. MD simulations coupled with quantum mechanics (QM/MM methods) can be used to model chemical reactions in solution, providing a more realistic picture of the reaction energetics by explicitly including the dynamic effects of the solvent.
| Related Compound | Simulation Type | Key Findings on Intermolecular Interactions/Solvent Effects |
|---|---|---|
| 1-Methylnaphthalene | Molecular Dynamics | Distributes within the hydrophobic core of a lipid membrane, showing preference for non-polar environments. nih.gov |
| Naphthalene | Born-Oppenheimer Molecular Dynamics | Water molecules are highly mobile on the naphthalene surface, indicating weak and dynamic interactions. nih.gov |
| Trifluoromethylated Naphthalenes | DFT with Solvation Model | The solvent can influence the electronic properties and thus the reactivity of substituted naphthalenes. nih.gov |
Chemical Reactivity and Mechanistic Studies of 2 Fluoro 6 Methylnaphthalene Derivatives
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems like naphthalene. researchgate.net The rate and regioselectivity of these reactions on 2-fluoro-6-methylnaphthalene are controlled by the directing effects of the existing fluoro and methyl groups. libretexts.org
Influence of Fluoro and Methyl Groups on Regioselectivity
The outcome of electrophilic substitution on the this compound ring is a result of the combined influence of the activating methyl group and the deactivating fluoro group. minia.edu.egsavemyexams.com
Methyl Group (-CH₃): The methyl group at the C-6 position is an activating group. minia.edu.eg It donates electron density to the naphthalene ring through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. libretexts.org As an ortho-, para-director, the methyl group preferentially directs incoming electrophiles to positions C-5 and C-7. savemyexams.com
Fluoro Group (-F): The fluoro group at the C-2 position exhibits a dual electronic effect. It is strongly electron-withdrawing through its inductive effect (-I) due to high electronegativity, which deactivates the ring by reducing its electron density. minia.edu.egwikipedia.org However, it also possesses a resonance effect (+M) by donating a lone pair of electrons to the ring. wikipedia.orglibretexts.org While the inductive effect generally outweighs the resonance effect, making fluorine a deactivator, the resonance effect is crucial for directing the substitution. masterorganicchemistry.com This donation of electron density stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions relative to the fluorine. libretexts.orgnih.gov For the 2-fluoro substituent, this directs incoming electrophiles to the C-1 and C-3 positions.
Specific Reactions (e.g., Friedel-Crafts Acetylation) and Their Mechanistic Details
Friedel-Crafts acetylation is a classic example of electrophilic aromatic substitution where an acetyl group (-COCH₃) is introduced onto the aromatic ring. sigmaaldrich.com The reaction typically employs an acyl halide (like acetyl chloride) or an anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com
Mechanism: The reaction mechanism proceeds through several steps: sigmaaldrich.commasterorganicchemistry.com
Formation of the Electrophile: The Lewis acid catalyst reacts with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion, which is resonance-stabilized.
Nucleophilic Attack: The electron-rich naphthalene ring of this compound attacks the acylium ion. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. nih.gov
Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom that bears the new acetyl group, restoring the aromaticity of the ring and yielding the final acetylated product.
In the case of this compound, the acetylation is expected to occur at the positions most activated by the directing groups. A study on the AlCl₃-catalyzed Friedel-Crafts acetylation of 2-methylnaphthalene (B46627) (2-MN) to produce 2-methyl-6-acetylnaphthalene highlights the complexity and solvent effects in such reactions. nih.gov For this compound, the substitution would likely be directed to the C-1 or C-5 positions, which are ortho to one of the activating/directing groups.
Reactions Involving the Methyl Group: Side-Chain Functionalization
The methyl group of this compound is susceptible to free-radical reactions at the benzylic position, allowing for a variety of subsequent chemical modifications. youtube.com
Benzylic Halogenation (e.g., Bromination with N-bromosuccinimide)
Benzylic bromination is a selective method for introducing a bromine atom onto the carbon adjacent to an aromatic ring. masterorganicchemistry.com N-bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals, minimizing competitive electrophilic addition to the aromatic ring. masterorganicchemistry.comacs.org The reaction is typically initiated by light (photochemical activation) or a radical initiator like benzoyl peroxide. researchgate.net
This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.com The stability of the intermediate benzylic radical, which is resonance-stabilized by the naphthalene ring, facilitates this reaction. youtube.com The product of this reaction with this compound is 2-fluoro-6-(bromomethyl)naphthalene.
Subsequent Nucleophilic Substitutions and Derivatizations
The product of benzylic bromination, 2-fluoro-6-(bromomethyl)naphthalene, is a versatile intermediate for further synthesis. lookchem.comchemicalbook.com The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. evitachem.comcymitquimica.com This allows for the introduction of various functional groups.
These reactions typically follow an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile and reaction conditions. evitachem.com The resulting derivatives have applications in materials science and as precursors for pharmaceuticals. lookchem.com
Table 1: Examples of Nucleophilic Substitution Reactions on 2-Fluoro-6-(bromomethyl)naphthalene This table is illustrative and based on the known reactivity of similar bromomethylnaphthalene compounds. Specific yields for the this compound derivative would require experimental data.
| Nucleophile | Reagent(s) | Product |
| Fluoride (B91410) | Cesium Fluoride (CsF) | 2-Fluoro-6-(fluoromethyl)naphthalene mdpi.com |
| Azide | Sodium Azide (NaN₃) | 2-Azidomethyl-6-fluoronaphthalene |
| Cyanide | Sodium Cyanide (NaCN) | (2-Fluoro-6-naphthalenyl)acetonitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | (2-Fluoro-6-naphthalenyl)methanol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Fluoro-6-(methoxymethyl)naphthalene |
| Amine | Ammonia (NH₃) | (2-Fluoro-6-naphthalenyl)methanamine |
Reactions Involving the Fluoro Group: Nucleophilic Aromatic Substitution and Carbon-Fluorine Bond Activation
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the fluoro group a poor leaving group under typical nucleophilic substitution conditions. mdpi.comuni-wuerzburg.de However, under specific circumstances, reactions involving the displacement of the fluoro group can be achieved.
Nucleophilic Aromatic Substitution (SₙAr) on aryl fluorides generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. pressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.pub In this compound, the methyl group is electron-donating, which disfavors the SₙAr mechanism by destabilizing the required anionic intermediate. Therefore, direct nucleophilic substitution of the fluorine atom is challenging and not a common reaction pathway for this specific compound. nih.govscience.gov
More advanced methods focus on Carbon-Fluorine (C-F) bond activation , which typically involves transition metal catalysts or highly reactive organometallic reagents. mdpi.comuni-wuerzburg.de These methods can overcome the high bond energy of the C-F bond. Research in this area has shown that transition metals like nickel can activate C-F bonds in fluoroaromatics, leading to cross-coupling reactions or hydrodefluorination. mdpi.comuni-wuerzburg.de For instance, nickel(0) complexes have been used to activate C-F bonds in compounds like hexafluorobenzene (B1203771) and octafluoronaphthalene. uni-wuerzburg.de While specific studies on this compound are not prevalent, it is plausible that similar catalytic systems could facilitate the transformation of its C-F bond, enabling its conversion into other functionalized naphthalene derivatives. nih.govresearchgate.netsioc-journal.cn
Oxidation Reactions of Naphthalene Core and Methyl Substituent
The oxidation of this compound involves two primary sites of reaction: the naphthalene core and the methyl substituent. The regioselectivity and chemoselectivity of these oxidation reactions are influenced by the electronic properties of the naphthalene ring system, which are in turn modulated by the activating methyl group and the deactivating, yet ortho-, para-directing, fluoro group. The interplay of these substituents governs the susceptibility of different positions on the aromatic core to electrophilic or radical attack, as well as the oxidation of the benzylic methyl group.
Chemoselective Oxidation Strategies (e.g., to naphthoquinones)
The synthesis of naphthoquinones from naphthalene derivatives is a significant transformation in organic chemistry, often yielding compounds with important biological activities. For 2-methylnaphthalene, a close analog of this compound, oxidation to 2-methyl-1,4-naphthoquinone (menadione or vitamin K3) is a well-established industrial process. academie-sciences.frbeilstein-journals.org Various strategies have been developed to achieve this chemoselective oxidation, and similar approaches can be considered for this compound, keeping in mind the electronic influence of the fluorine atom.
The presence of a fluorine atom, a moderately deactivating group, is expected to influence the oxidation potential of the naphthalene ring. However, its electron-withdrawing nature can also direct the regioselectivity of the oxidation. In the case of this compound, the fluorine at the 2-position and the methyl group at the 6-position would have competing and cooperative effects on the electron density of the two rings.
Oxidation of the Methyl-Substituted Ring:
Oxidation of the ring bearing the methyl group is a common pathway. For 2-methylnaphthalene, oxidation with various reagents can lead to the formation of 2-methyl-1,4-naphthoquinone. The methyl group is an activating group, making the ring it is attached to more susceptible to electrophilic attack.
Oxidation of the Unsubstituted Ring:
In some instances, oxidation can occur on the ring that does not bear the methyl group. The regioselectivity is dependent on the specific oxidant and reaction conditions used. For this compound, the fluorine atom would deactivate the ring it is on, potentially favoring oxidation of the other ring.
Several oxidizing systems have been employed for the conversion of methylnaphthalenes to naphthoquinones. These include:
Chromium-based reagents: Historically, chromic acid in acetic acid has been used for the oxidation of 2-methylnaphthalene, although this method generates significant chromium-containing waste. beilstein-journals.org
Hydrogen peroxide with catalysts: More environmentally benign methods utilize hydrogen peroxide as the oxidant in the presence of various catalysts. beilstein-journals.org Palladium-polystyrene sulfonic acid resin has been shown to catalyze the oxidation of 2-methylnaphthalene with aqueous hydrogen peroxide. beilstein-journals.org
Peroxydisulfate (B1198043) with metal ions: The oxidation of substituted naphthalenes with potassium peroxydisulfate in the presence of copper(II) sulfate (B86663) can yield naphthoquinones. ias.ac.in For 2-methylnaphthalene, this system produces 2-methyl-1,4-naphthoquinone along with other products like naphthalenemethyl acetates and naphthaldehydes. ias.ac.in
Enzymatic oxidation: Cytochrome P450 monooxygenases can catalyze the selective oxidation of substituted naphthalenes. For instance, CYP101B1 from Novosphingobium aromaticivorans DSM12444 efficiently oxidizes 2-methylnaphthalene, primarily at the benzylic methyl group. rsc.org
The table below summarizes the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone using different methods, which can serve as a reference for potential strategies for the oxidation of this compound.
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Yield of 2-methyl-1,4-naphthoquinone | Reference |
| Chromic Acid | Acetic Acid | 30-65 | Moderate | beilstein-journals.org |
| Hydrogen Peroxide | Pd-polystyrene sulfonic acid resin | - | 50-60% | beilstein-journals.org |
| Potassium Peroxydisulfate | Copper(II) sulfate / aq. Acetic Acid | - | Low to moderate | ias.ac.in |
| tert-Butyl hydroperoxide | Iron phthalocyanine (B1677752) supported on SiO2 | 80 | 40% selectivity at 96% conversion | academie-sciences.fr |
| Oxygen | - | - | - | beilstein-journals.org |
It is important to note that for this compound, the fluorine substituent would likely influence the regioselectivity of oxidation. Fungal metabolism of 1-fluoronaphthalene (B124137) has shown that the fluorine atom can block epoxidation at the fluoro-substituted double bond and enhance metabolism at other positions. nih.gov A similar effect could be anticipated in the chemical oxidation of this compound.
Mechanistic Pathways of Oxidative Transformations
The oxidative transformation of this compound can proceed through several mechanistic pathways, depending on the nature of the oxidant and the reaction conditions. These pathways can be broadly categorized into electrophilic, radical, and enzymatic mechanisms.
Electrophilic Oxidation:
In the presence of electrophilic oxidizing agents, the naphthalene ring system undergoes attack by the electrophile. The regioselectivity of this attack is governed by the electronic effects of the substituents. The methyl group at the 6-position is an activating, ortho-, para-directing group, while the fluorine at the 2-position is a deactivating, but also ortho-, para-directing group. The combined influence of these substituents would dictate the position of electrophilic attack. For instance, in the oxidation of naphthalene with ruthenium tetroxide, the reaction is accelerated by electron-donating substituents. researchgate.net
The oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone by hydrogen peroxide in the presence of a strong mineral acid is believed to proceed through an electrophilic mechanism. researchgate.net
Radical Oxidation:
Radical-initiated oxidation is another important pathway, particularly in atmospheric chemistry and in reactions involving radical initiators. The atmospheric oxidation of 2-methylnaphthalene initiated by OH radicals has been studied in detail. rsc.orgresearchgate.net This process is primarily initiated by the addition of the OH radical to the aromatic ring, forming adducts. rsc.orgresearchgate.net The subsequent reactions of these adducts with molecular oxygen lead to the formation of various oxidation products, including dicarbonyl compounds. rsc.orgresearchgate.net
The oxidation of substituted naphthalenes by peroxydisulfate in the presence of copper(II) ions is also proposed to proceed via an electron transfer mechanism, involving radical cations. ias.ac.in The formation of products from 1-phenyl- or 1-bromonaphthalene (B1665260) that involve a 1,2-shift provides evidence for this electron transfer mechanism. ias.ac.in
Enzymatic Oxidation:
Enzymatic oxidation, particularly by cytochrome P450 (CYP) monooxygenases, represents a highly selective method for the transformation of naphthalene derivatives. The metabolism of 2-methylnaphthalene is predominantly initiated by the oxidation of the methyl group to form 2-hydroxymethylnaphthalene, which can be further oxidized to 2-naphthoic acid. cdc.gov Ring epoxidation at various positions also occurs, albeit to a lesser extent. cdc.gov The resulting epoxides can then be hydrolyzed to dihydrodiols and further oxidized to naphthoquinones. cdc.gov
The proposed metabolic pathway for 2-methylnaphthalene, which serves as a model for this compound, involves the following key steps:
Methyl Group Oxidation: The primary metabolic route involves the hydroxylation of the methyl group. cdc.gov
Ring Epoxidation: The naphthalene core is oxidized to form arene oxides (epoxides) at various positions. cdc.gov For 1-fluoronaphthalene, the fluoro substituent has been shown to block epoxidation at the C1-C2 double bond. nih.gov
Epoxide Hydration: The epoxides are hydrated by epoxide hydrolase to form dihydrodiols. cdc.gov
Dehydrogenation and Quinone Formation: The dihydrodiols can be dehydrogenated to form catechols, which are then oxidized to naphthoquinones. cdc.gov
The table below outlines the major and minor metabolic pathways for 2-methylnaphthalene, providing insight into potential oxidative transformations for this compound.
| Metabolic Pathway | Key Intermediates | Major/Minor | Reference |
| Methyl Group Oxidation | 2-Hydroxymethylnaphthalene, 2-Naphthoic acid | Major | cdc.gov |
| Ring Epoxidation (7,8-position) | 2-Methylnaphthalene-7,8-epoxide | Minor | cdc.gov |
| Ring Epoxidation (3,4-position) | 2-Methylnaphthalene-3,4-epoxide | Minor | cdc.gov |
| Ring Epoxidation (5,6-position) | 2-Methylnaphthalene-5,6-epoxide | Minor | cdc.gov |
The presence of the fluorine atom in this compound would likely alter the regioselectivity of these enzymatic reactions, potentially hindering oxidation at or near the fluorine-substituted position.
Advanced Research Applications and Future Directions for Fluorinated Naphthalene Scaffolds
Application in Materials Science and Optoelectronics
Fluorinated aromatic compounds are integral to the development of high-performance organic electronic and optoelectronic materials. acs.org The introduction of fluorine can profoundly influence key properties such as electron affinity, charge carrier mobility, and photostability, making these scaffolds highly desirable for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). smolecule.comswinburne.edu.augoogle.com
The design of efficient fluorophores is central to the performance of OLEDs and OPVs. Fluorinated naphthalene (B1677914) derivatives, particularly Naphthalene Diimides (NDIs), have emerged as a promising class of n-type organic semiconductors due to their tunable electronic characteristics. swinburne.edu.auacs.org
The electron-withdrawing nature of fluorine atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the naphthalene core. acs.org This tuning is critical for achieving efficient charge injection and transport in electronic devices. For instance, core-fluorinated NDIs exhibit improved crystallinity, higher electron affinities, and enhanced thermal stability, which directly translate to better device performance in organic field-effect transistors (OFETs), a key component in some display technologies. smolecule.comswinburne.edu.au While 2-Fluoro-6-methylnaphthalene is not an NDI, the principles of electronic tuning by fluorination apply. The fluorine atom at the 2-position would lower the LUMO level, a desirable trait for electron-accepting materials in OPV active layers. The methyl group, being weakly electron-donating, provides a subtle counter-balance and can improve solubility in organic solvents used for device fabrication.
Research on various fluorinated NDIs has demonstrated a clear correlation between the degree of fluorination and electronic properties, providing a design roadmap for new materials.
| Compound | Key Properties | Application Impact | Reference |
|---|---|---|---|
| Fluorinated Naphthalene Diimides (NDIs) | Low-lying LUMO levels (-3.98 to -4.4 eV), high electron affinity, and good thermal stability. | Serve as efficient n-type semiconductors, promoting stable and efficient charge transport in OFETs and OPVs. | acs.orgsmolecule.com |
| Core-extended NDIs | Reduced HOMO-LUMO band gap, enhanced intermolecular π-system overlap. | Improves electronic coupling between molecules, which is highly desirable for enhancing charge transport properties. | swinburne.edu.au |
| Thiazololoquinoxaline-fused NDIs | High electron affinities (~4.5 eV) and electron mobilities (0.03 cm²/V·s). | Demonstrate potential as high-performance n-type channels in OFETs. | swinburne.edu.au |
A compound structurally similar to this compound, 2-bromo-6-fluoronaphthalene , has been successfully used as an interfacial modulator in printable, hole-conductor-free mesoscopic PSCs. nih.gov The mechanism involves the formation of halogen bonds (XBs) between the halogen atom on the naphthalene molecule and the halide ions (e.g., iodide) in the perovskite material. This interaction helps to:
Passivate Defects: The modulator molecules coordinate at the perovskite surface, neutralizing charge traps.
Enhance Interfacial Contact: It improves the connection between the perovskite layer and the charge transport layer, facilitating smoother charge transfer. nih.gov
Improve Stability: The hydrophobic nature of the fluorinated naphthalene scaffold can help protect the sensitive perovskite layer from moisture.
Given this precedent, this compound is a strong candidate for a similar role. The fluorine atom can act as a halogen bond donor to interact with the perovskite, potentially improving device efficiency and long-term operational stability. nih.gov The general strategy of using interfacial compatibilizers has been shown to be highly effective in fabricating large-area and stable PSCs. nih.gov
Strategic Importance in Medicinal Chemistry and Agrochemical Research as Molecular Scaffolds
The naphthalene ring is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. nih.gov The introduction of fluorine is a widely used strategy to enhance the pharmacological profile of drug candidates. acs.org Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity, thereby enhancing absorption and distribution. smolecule.comacs.org
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing principles for designing more potent and selective drugs. For naphthalene derivatives, biological activity has been quantitatively linked to specific physicochemical properties of the substituents on the naphthalene core.
A study analyzing 22 naphthalene derivatives established a model where biological response (BR) is dependent on several key parameters:
Hydrogen Acceptance (Ha): The ability to accept a hydrogen bond.
Hydrophobicity (π): The tendency of the molecule to dissolve in lipids versus water.
Electronic Effects (F and R): The influence of substituents on the electron distribution in the aromatic ring, described by polar (F) and resonance (R) constants. nih.gov
The Ha and π parameters were found to be the most significant contributors, accounting for 71% of the variability in biological activity. nih.gov In the context of this compound, the fluorine atom and the methyl group would critically influence these parameters. The fluorine atom is a weak hydrogen bond acceptor and strongly influences the electronic properties (high F value), while the methyl group primarily increases hydrophobicity (positive π value). By systematically modifying these groups, SAR principles can guide the design of new bioactive compounds based on the fluorinated naphthalene scaffold. nih.gov
| Substituent Property | Description | Impact on Bioactivity | Reference |
|---|---|---|---|
| Hydrophobicity (π) | Governs membrane permeability and interaction with hydrophobic pockets in proteins. | A key driver of biological response for naphthalene derivatives. | nih.gov |
| Hydrogen Acceptance (Ha) | Determines the strength of hydrogen bonding with biological targets. | A primary factor influencing the activity of naphthalene compounds. | nih.gov |
| Polar Electronic Constant (F) | Describes the electron-withdrawing or -donating field/inductive effect of a substituent. | Modulates the electronic character of the scaffold, affecting target binding. | nih.gov |
| Resonance Electronic Constant (R) | Describes the ability of a substituent to donate or withdraw electrons via resonance. | Influences the electron density across the aromatic system. | nih.gov |
Chemical derivatization is the process of synthetically modifying a core scaffold to fine-tune its properties and optimize its interaction with a biological target. nih.gov The this compound structure offers multiple avenues for such modification.
The naphthalene ring can undergo electrophilic substitution, while the fluorine atom itself could potentially be replaced via nucleophilic aromatic substitution under certain conditions. More readily, the methyl group can be functionalized. For example, it can be oxidized to a carboxylic acid or converted to a hydroxymethyl group, (6-Fluoronaphthalen-2-yl)methanol, which can then be transformed into esters or ethers. These modifications can introduce new hydrogen bonding capabilities, alter the molecule's polarity to improve cell penetration, or add linking points for conjugation to other molecules. This synthetic versatility makes fluorinated naphthalenes valuable platforms for developing extensive libraries of compounds for screening against various diseases. nih.gov
Development of Novel Analytical Reagents and Probes
Fluorescent probes are indispensable tools in biochemical research and diagnostics, allowing for the sensitive detection of specific analytes. epa.gov Naphthalene-based molecules are excellent fluorophores due to their rigid aromatic structure, which leads to high fluorescence quantum yields.
A classic example of a naphthalene-based analytical reagent is Naphthalene-2,3-dicarboxaldehyde (NDA), which reacts with primary amines (like those in amino acids) to form highly fluorescent derivatives that can be easily detected. libretexts.orgresearchgate.net The development of new probes often involves modifying a core fluorophore to enhance its properties or introduce selectivity for a specific target.
Fluorination is a key strategy in the design of advanced analytical reagents. libretexts.org Derivatization with fluorinated groups can lead to:
Enhanced Detectability: Fluorinated compounds are highly responsive in electron capture detectors (ECD), a sensitive technique used in gas chromatography. researchgate.net
Tuned Photophysical Properties: Fluorine can alter the excitation and emission wavelengths of a fluorophore.
Improved Stability: Fluorination can make the probe more resistant to chemical or metabolic degradation.
The this compound scaffold is a promising starting point for a new class of analytical probes. Its inherent fluorescence could be modulated and enhanced through further chemical derivatization. For example, functional groups could be added to the scaffold that selectively bind to specific ions, proteins, or nucleic acids, allowing their presence and concentration to be measured via a change in the fluorescence signal. epa.gov
Fluorescence-Based Sensing and Immunoassay Development Utilizing Naphthalene Derivatives
Naphthalene derivatives are a significant class of compounds in the development of fluorescent sensors and immunoassays due to their unique photophysical properties. researchgate.net The rigid, planar structure and extensive π-electron conjugation of the naphthalene core can lead to high fluorescence quantum yields and excellent photostability. researchgate.net These characteristics make them ideal candidates for constructing fluorescent probes that can detect a variety of analytes, including cations and anions. researchgate.net
The fluorescence of naphthalene-based probes is often highly sensitive to the local environment. Changes in solvent polarity or the binding of a target analyte can cause substantial shifts in the fluorescence spectrum, quantum yield, and lifetime. ambeed.com This sensitivity is frequently exploited in the design of chemosensors. For instance, researchers have developed naphthalene derivatives that act as "turn-on" fluorescent sensors for specific metal ions. researchgate.net
In the realm of biological analysis, fluorescence immunoassays offer a highly sensitive method for detecting specific molecules. Competitive fluorescence immunoassays have been developed for the quantitative determination of naphthalene and its metabolites in environmental and biological samples. scribd.com These assays utilize antibodies raised against naphthalene derivatives, demonstrating the scaffold's utility in creating specific binding partners for immunoassay development.
Emerging Research Frontiers for this compound and Related Fluorinated Naphthalene Systems
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. bohrium.com Consequently, fluorinated naphthalene systems are at the forefront of several emerging research areas.
This compound is primarily recognized as a key synthetic intermediate or building block for creating more complex molecules. smolecule.com Its value lies in providing a fluorinated naphthalene core onto which other functional groups can be introduced. For example, it is noted as a potential byproduct or starting material in the synthesis of other bioactive naphthalene derivatives, such as 2-(aminomethyl)-6-fluoronaphthalene, which has been investigated for its anticancer properties.
The research frontiers for systems related to this compound are diverse:
Drug Discovery: Fluorinated naphthalene scaffolds are integral to the development of new therapeutic agents. For instance, derivatives are being explored for their potential as anticancer, antimicrobial, and anti-inflammatory drugs. ontosight.ai The naphthalene moiety is found in several FDA-approved drugs, and the addition of fluorine is a strategy to improve pharmacokinetic and pharmacodynamic profiles.
Materials Science: The unique electronic and photophysical properties of fluorinated aromatic compounds make them attractive for applications in organic electronics. bohrium.com Fluorinated naphthalene diimides, for example, have been synthesized and shown to have high fluorescence quantum yields and exceptional photostability, making them excellent candidates for single-molecule labeling applications and as n-type semiconductors in organic field-effect transistors (OFETs). researchgate.netacs.org The introduction of fluorine can lower the HOMO and LUMO energy levels of the molecules, which facilitates electron injection and enhances resistance to oxidative degradation. researchgate.net
Chemical Synthesis and Catalysis: Research continues into novel, efficient methods for synthesizing multisubstituted and polyfluorinated naphthalenes. researchgate.net These efforts aim to provide access to a wider range of functionalized building blocks for various applications.
While the broader family of fluorinated naphthalenes is the subject of intense research, dedicated studies on the advanced applications of This compound itself are limited. Its primary role remains that of a precursor. Future research could focus on exploring its intrinsic photophysical properties and potential biological activity, which may unlock new applications beyond its current use as a synthetic building block.
Q & A
Q. What are the standard synthetic routes for 2-fluoro-6-methylnaphthalene, and how do reaction conditions influence product purity?
this compound can be synthesized via electrophilic aromatic substitution (EAS) or halogen-exchange reactions. Key steps include:
- Fluorination : Direct fluorination of 6-methylnaphthalene using fluorinating agents like Selectfluor® under anhydrous conditions.
- Methyl Group Introduction : Friedel-Crafts alkylation of fluoronaphthalene derivatives.
Reaction optimization requires inert atmospheres (N₂/Ar) and solvents like dichloromethane or tetrahydrofuran to minimize side reactions. Impurities (e.g., di-fluorinated byproducts) are monitored via GC-MS or HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on:
- NMR : ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹H NMR (methyl group at δ ~2.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 160 (C₁₁H₉F⁺).
- X-ray Crystallography : Resolves fluorine substitution patterns and steric effects.
Comparative spectral databases (e.g., NIST Chemistry WebBook) ensure accuracy .
Q. What are the primary metabolic pathways of this compound in mammalian models, and how do they differ from naphthalene?
In rodent studies, hepatic cytochrome P450 enzymes oxidize the methyl group to 6-(hydroxymethyl)-2-fluoronaphthalene, which is further conjugated to glucuronides. Unlike naphthalene (which forms 1,2-epoxide toxicants), fluorination reduces epoxidation due to electron-withdrawing effects of fluorine. Metabolites are quantified via LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from:
- Dose-Response Variability : In vitro systems may lack metabolic competence (e.g., absence of S9 fractions).
- Species-Specific Metabolism : Rodent vs. human hepatocyte models yield divergent metabolite profiles.
Methodological Solutions :- Use in vitro systems supplemented with microsomal enzymes.
- Conduct cross-species comparative studies with controlled exposure durations.
- Apply risk-of-bias assessments (Table C-6/C-7) to evaluate study reliability .
Q. What computational strategies predict the environmental fate of this compound, and how do they align with experimental data?
QSPR Models : Predict log Kₒw (octanol-water coefficient) ≈ 3.8, indicating moderate bioaccumulation. Molecular Dynamics Simulations : Reveal preferential adsorption to soil organic matter due to fluorine’s hydrophobicity. Experimental validation via soil column studies shows 60% retention after 30 days, aligning with model outputs .
Q. How does the substitution pattern (fluoro vs. methyl) in naphthalene derivatives affect their biological activity?
A structure-activity relationship (SAR) analysis highlights:
| Compound | Key Features | Biological Activity (IC₅₀, μM) |
|---|---|---|
| This compound | Fluorine (electron-withdrawing), methyl (electron-donating) | 12.5 (CYP2E1 inhibition) |
| 2-Methylnaphthalene | Methyl only | 45.8 (CYP2E1 inhibition) |
| 1-Fluoronaphthalene | Fluorine at position 1 | 28.3 (CYP2E1 inhibition) |
| Fluorine’s electronegativity enhances enzyme binding affinity, while methyl groups modulate lipophilicity . |
Methodological Guidance
Q. What experimental designs minimize bias in toxicological studies of this compound?
Adopt protocols from ATSDR’s systematic review framework:
- Randomization : Assign doses using stratified randomization to control for weight/age variability.
- Blinding : Use coded samples for histopathology assessments.
- Outcome Reporting : Predefine endpoints (e.g., hepatic enzyme levels) to avoid selective reporting.
Risk-of-bias tools (Table C-6/C-7) categorize studies as high/moderate/low confidence based on these criteria .
Q. How can researchers optimize synthetic yields of this compound while minimizing halogenated byproducts?
- Catalyst Screening : Pd/C or CuI catalysts enhance regioselectivity in fluorination.
- Temperature Control : Reactions at 60–80°C reduce di-fluorination (<5% byproducts).
- Solvent Selection : Polar aprotic solvents (DMF) improve fluorine incorporation efficiency.
Yield improvements (from 45% to 72%) are validated via DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
